7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring. The presence of sulfur and nitrogen atoms in the thiazine ring imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as the starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, which can influence enzymatic activities and other biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can affect cellular oxidative stress levels, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the ethyl group at the 7-position.
8-Nitro-4H-benzo[e][1,3]thiazin-4-one: Contains a nitro group and has shown potent antitubercular activity.
Quinoxalin-2(1H)-one: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiazine ring.
Uniqueness
7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H11NOS |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
7-ethyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H11NOS/c1-2-7-3-4-8-9(5-7)13-6-10(12)11-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
DIQQIUVHDVVLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)CS2 |
Origin of Product |
United States |
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